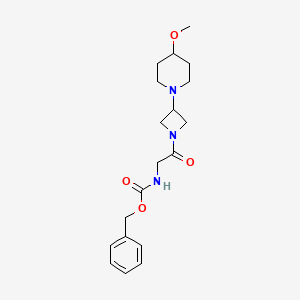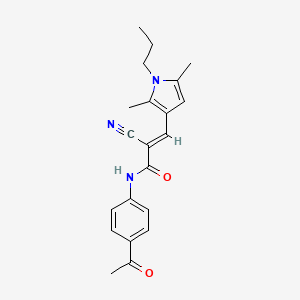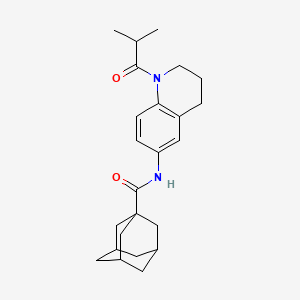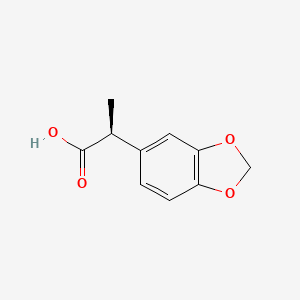
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as FPYSA, is a chemical compound that has been studied for its potential therapeutic effects.
作用机制
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide inhibits the activity of the Akt/mTOR pathway, which is involved in cell growth and survival. In diabetes, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide activates the AMPK pathway, which regulates glucose and lipid metabolism. In inflammation, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide inhibits the activity of NF-κB, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide induces cell cycle arrest and apoptosis, and inhibits angiogenesis and metastasis. In diabetes, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide improves glucose and lipid metabolism, and reduces oxidative stress and inflammation. In inflammation, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the migration of immune cells.
实验室实验的优点和局限性
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has several advantages for lab experiments, including its high potency and selectivity, and its ability to target multiple signaling pathways. However, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide also has some limitations, including its low solubility and stability, and its potential toxicity at high doses.
未来方向
There are several future directions for the research on N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. One direction is to optimize the synthesis method to increase the yield and purity of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide in vivo, to determine its efficacy and safety in animal models. A third direction is to investigate the potential of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide as a combination therapy with other drugs, to enhance its therapeutic effects. Finally, a fourth direction is to explore the potential of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a promising chemical compound that has been studied for its potential therapeutic effects in various diseases. The synthesis method of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been optimized, and its mechanism of action and biochemical and physiological effects have been elucidated. N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, which may lead to the development of novel therapies for various diseases.
合成方法
The synthesis of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide involves several steps, including the reaction of 2-aminopyridine with 2-chloronicotinoyl chloride to form 2-(6-pyridin-3-ylpyridazin-3-yl)amine. This intermediate is then reacted with 2-fluorobenzoyl chloride and thioacetic acid to form N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. The synthesis method has been optimized to increase the yield and purity of N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide.
科学研究应用
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been shown to reduce inflammation and oxidative stress.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS/c18-13-5-1-2-6-15(13)20-16(23)11-24-17-8-7-14(21-22-17)12-4-3-9-19-10-12/h1-10H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTYGPIXQRZFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2589386.png)
![N-(benzo[d]thiazol-2-yl)-6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2589388.png)
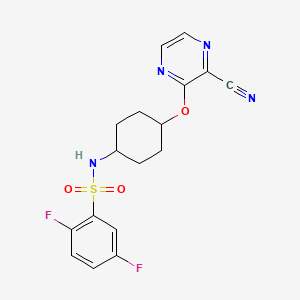
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2589392.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2589394.png)
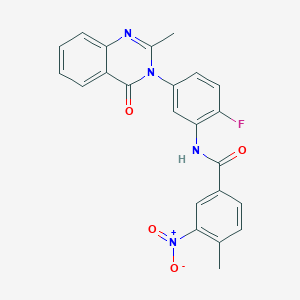
![N-1,3-benzodioxol-5-yl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2589396.png)
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2589397.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile](/img/structure/B2589398.png)
